2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

Description

Chemical Identification and Structural Characterization

Nomenclature and Registry Information

IUPAC Naming and Alternative Designations

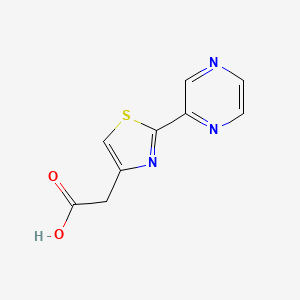

The International Union of Pure and Applied Chemistry systematic name for this compound is established as 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This nomenclature follows the standard IUPAC conventions for heterocyclic compounds, clearly indicating the presence of both pyrazine and thiazole ring systems connected through specific positional relationships. The naming system reflects the acetic acid functional group attached to the thiazole ring at the 4-position, while the thiazole ring itself bears a pyrazine substituent at the 2-position.

Alternative designations documented in chemical databases include several variations that maintain the same structural identification while presenting different formatting approaches. The compound is also referenced as 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid, which represents an alternative bracketing system commonly employed in chemical literature. Additional nomenclature variations include the designation this compound, where capitalization differences reflect database-specific formatting requirements.

The systematic nomenclature reflects the compound's complex heterocyclic nature, incorporating two distinct nitrogen-containing ring systems. The pyrazine component contributes a six-membered aromatic ring with nitrogen atoms at the 1,4-positions, while the thiazole portion provides a five-membered aromatic ring containing both nitrogen and sulfur atoms. This combination creates a unique structural framework that distinguishes the compound within the broader category of heterocyclic carboxylic acids.

CAS Registry Number Analysis (256529-20-1)

The Chemical Abstracts Service registry number 256529-20-1 serves as the unique identifier for this compound within the global chemical database system. This registry number was assigned to ensure unambiguous identification of the compound across scientific literature, commercial databases, and regulatory documentation. The CAS number format follows the standard three-part structure separated by hyphens, where the final digit serves as a check digit to verify the accuracy of the complete number.

Database records indicate that this CAS number was established to distinguish this specific compound from related structural analogs within the thiazole acetic acid family. The registry system enables precise identification despite the existence of similar compounds that share structural motifs but differ in substitution patterns or ring connectivity. This identification precision becomes particularly important in pharmaceutical research and chemical synthesis applications where structural specificity is critical.

Properties

IUPAC Name |

2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFFMMZAAUZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372371 | |

| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256529-20-1 | |

| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, with the CAS number 256529-20-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7N3O2S

- Molecular Weight : 221.24 g/mol

- Purity : ≥95%

The compound features a pyrazine ring and a thiazole moiety, which are known to contribute to various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds containing thiazole and pyrazine rings exhibit significant antimicrobial properties. The interaction with microbial cell membranes and inhibition of critical metabolic pathways have been suggested as mechanisms.

- Anti-inflammatory Effects : This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Antioxidant Properties : The presence of nitrogen and sulfur in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals effectively.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, showcasing its potential as an anti-inflammatory agent.

Case Study 3: Antioxidant Activity Assessment

The antioxidant capacity was assessed using the DPPH assay, where the compound exhibited a notable IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.

- Anticancer Properties : Research suggests that it may inhibit the growth of cancer cells through specific pathways.

- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes like acetylcholinesterase, which is important in neuropharmacology.

Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development .

Anticancer Research

A recent investigation focused on the anticancer properties of this compound. In vitro studies revealed that it induced apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapies .

Enzyme Inhibition Studies

Research conducted on enzyme inhibition highlighted the compound's effectiveness in inhibiting acetylcholinesterase activity. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a widely used method for preparing thiazole derivatives, including compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid. This method involves the cyclization of thioamides with α-halo ketones or esters.

- A thioamide (e.g., pyrazinylthioamide) reacts with an α-haloacetic acid or its ester (e.g., phenacyl bromide).

- The reaction proceeds via nucleophilic substitution, where the sulfur atom in the thioamide attacks the carbon of the α-halo compound.

- Cyclization occurs with the elimination of water molecules, forming the thiazole ring.

- The resulting intermediate is hydrolyzed to yield the final acetic acid derivative.

- Solvent: Ethanol or polyethylene glycol (PEG-400)

- Catalyst: Acidic or basic conditions

- Temperature: 40–45 °C

- Time: 2–5 hours

This method yields good to moderate results depending on the substituents and reaction conditions.

Key Raw Materials and Reagents

Pyrazinylthioamide

Pyrazinylthioamide acts as a precursor for introducing the pyrazine group into the thiazole ring.

Phenacyl Bromide

Phenacyl bromide or its derivatives serve as alkylating agents that facilitate cyclization.

α-Haloacetic Acid Derivatives

These compounds are critical for introducing the acetic acid functionality into the final product.

Alternative Synthesis Routes

Cyclocondensation Method

This method involves direct condensation of pyrazinylthioamide with α-haloesters under reflux conditions:

- The reactants are dissolved in ethanol or dimethylformamide (DMF).

- Catalysts such as triethylamine or potassium carbonate are added to promote cyclization.

- The mixture is refluxed for several hours to achieve complete conversion.

- High yield

- Simple workup procedure

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative for synthesizing heterocyclic compounds:

- Reactants are mixed in a polar solvent like ethanol.

- The mixture is irradiated at specific microwave frequencies for 10–30 minutes.

- The product is obtained in high purity after cooling and filtration.

- Reduced reaction time

- Environmentally friendly

Reaction Schemes and Mechanisms

| Step | Intermediate | Reaction Details |

|---|---|---|

| 1 | Thioamide + α-Haloester | Nucleophilic substitution forms an intermediate |

| 2 | Cyclization | Intramolecular attack by sulfur leads to thiazole formation |

| 3 | Hydrolysis | Final product, this compound, is obtained |

Analytical Data for Product Confirmation

After synthesis, the compound's identity and purity are confirmed using analytical techniques:

- NMR Spectroscopy: To verify chemical shifts corresponding to pyrazine, thiazole, and acetic acid groups.

- Mass Spectrometry (MS): To confirm molecular weight (221.24 g/mol).

- Infrared Spectroscopy (IR): To identify characteristic functional groups like -COOH and C=N bonds in thiazole.

Summary Table of Methods

| Method | Yield (%) | Reaction Time | Solvent | Catalyst |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Moderate | 4–5 hours | Ethanol/PEG | Acid/Base |

| Cyclocondensation | High | 6–8 hours | DMF/Ethanol | Triethylamine |

| Microwave-Assisted | Very High | 10–30 minutes | Ethanol | None |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: A common approach involves cyclocondensation of pyrazine-2-carboxamide with α-mercaptoacetic acid derivatives under microwave-assisted conditions, which reduces reaction time and improves regioselectivity . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic additives (e.g., morpholine for deprotonation) . Yield can be monitored via TLC or HPLC, with typical yields ranging from 45% to 68% depending on substituent steric effects .

Q. How should researchers determine the purity and identity of synthesized this compound?

- Methodological Answer: Purity is assessed via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 254 nm . Identity confirmation combines elemental analysis (C, H, N, S) with FTIR (characteristic peaks: C=O at ~1700 cm⁻¹, thiazole ring vibrations at 1550–1600 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular ion confirmation (exact mass: 234.00205) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data during structure determination of this compound?

- Methodological Answer: Use dual refinement protocols in SHELXL to test alternative space groups and validate hydrogen atom positions . Discrepancies in thermal parameters or bond lengths can be resolved via PLATON’s ADDSYM tool to detect missed symmetry . Cross-validation with similar structures in the Cambridge Structural Database (CSD) is critical for outlier identification .

Q. How can hydrogen bonding networks influence the solid-state stability and polymorphism of this compound?

- Methodological Answer: Hydrogen bonding motifs (e.g., R₂²(8) rings) are analyzed using graph-set theory . Single-crystal XRD (ORTEP-3 ) reveals packing patterns, while DSC and PXRD differentiate polymorphs. Substituent modifications (e.g., replacing pyrazine with phenyl ) alter H-bond donor/acceptor capacity, impacting stability.

Q. What in silico methods are robust for predicting the biological activity of thiazole-acetic acid derivatives?

- Methodological Answer: Molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) or β-lactamase identifies potential binding modes . Pharmacophore modeling (Discovery Studio) prioritizes derivatives with optimal steric/electronic profiles. ADMET predictions (SwissADME) assess bioavailability, while MD simulations (GROMACS) validate binding stability under physiological conditions.

Q. How can researchers address discrepancies in reported biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer: Standardize assay protocols: MIC values for antimicrobial activity (using CLSI guidelines) and IC₅₀ for cytotoxicity (MTT assay, 72-hour exposure) . Data normalization via Z-score analysis minimizes inter-lab variability. Multivariate statistical tools (PCA or hierarchical clustering) identify structural descriptors (e.g., logP, polar surface area) correlating with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.